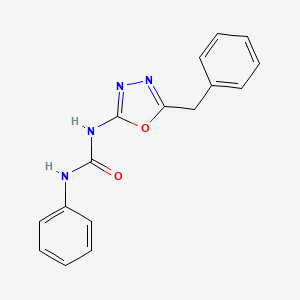
2-(5-ベンジル-1,3,4-オキサジアゾール-2-イル)-3-フェニル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antitubercular, antioxidant, antiviral, and antidiabetic properties . The structure of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea includes a benzyl group attached to the oxadiazole ring, which is further connected to a phenylurea moiety.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, making it a candidate for developing new drugs and therapeutic agents.
準備方法
The synthesis of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . These interactions lead to the disruption of critical cellular processes, ultimately resulting in cell cycle arrest and apoptosis.
類似化合物との比較
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core structure and exhibit similar biological activities.
Benzimidazole derivatives: These compounds also possess significant anticancer properties and are used in various therapeutic applications.
Triazole derivatives: Known for their antimicrobial and anticancer activities, these compounds are structurally related to oxadiazoles
生物活性
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties and effects on various biological targets.
Chemical Structure
The structure of 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its interaction with specific enzymes.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound is particularly effective against cervical cancer cells (HeLa), outperforming the reference drug sorafenib.
The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways. Flow cytometry analysis has shown that the compound significantly induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase in HeLa cells . Additionally, in silico docking studies suggest that it binds effectively to the active site of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .
Enzyme Inhibition
Beyond its anticancer properties, 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea has been investigated for its inhibitory effects on various enzymes:
Alkaline Phosphatase Inhibition
Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides have been synthesized as alkaline phosphatase inhibitors. These compounds demonstrated promising inhibitory activity against alkaline phosphatase, suggesting a potential role in treating diseases associated with elevated enzyme levels .
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of 1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea for enhanced biological activity:
- Study on Cytotoxicity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of established chemotherapeutics .
- Mechanistic Studies : Research employing flow cytometry and molecular docking provided insights into the apoptotic pathways activated by these compounds and their binding affinities to key molecular targets .
特性
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZSILZJBBUNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














